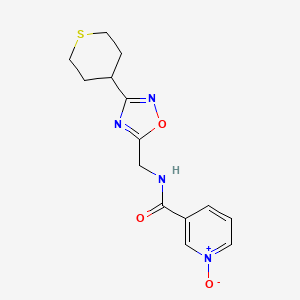

3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

1-oxido-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c19-14(11-2-1-5-18(20)9-11)15-8-12-16-13(17-21-12)10-3-6-22-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMEBAVKGSIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis techniques. A common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydro-2H-thiopyran moiety via nucleophilic substitution. The final step usually involves the incorporation of the pyridine 1-oxide unit through a coupling reaction, utilizing catalysts to optimize yields and selectivity.

Industrial Production Methods

In industrial settings, the production methods are scaled up to handle larger quantities and enhance efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and reduce production times. Catalysts and reaction conditions are carefully optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the tetrahydro-2H-thiopyran moiety, leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine 1-oxide, converting them into corresponding amines and pyridines.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) for sulfoxide and sulfone formation.

Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: : Halogens, organometallic compounds for substitution reactions.

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Amines, pyridines.

Substitution Products: : Functionalized pyridines with diverse substituents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the tetrahydrothiopyran moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| Oxadiazole derivatives | Antibacterial | Bacillus cereus, Staphylococcus aureus |

| Tetrahydrothiopyran derivatives | Antifungal | Candida albicans |

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of multiple functional groups that can interact with biological targets. Studies have reported that compounds with similar frameworks exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). These effects are often evaluated using assays like MTT or sulforhodamine B to assess cell viability.

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| MCF7 | Oxadiazole derivative | 15.3 |

| HCT116 | Tetrahydrothiopyran derivative | 10.7 |

Neuroprotective Effects

Emerging studies suggest that certain oxadiazole derivatives may exhibit neuroprotective effects by modulating pathways associated with oxidative stress and inflammation. This potential is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds containing the tetrahydrothiopyran moiety showed enhanced activity against Bacillus species compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation, a novel derivative was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against HCT116 cells, where the compound induced apoptosis through caspase activation pathways . These findings highlight the potential of this compound in cancer therapy.

Mechanism of Action

The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can bind to active sites of enzymes, modulating their activity. In biological systems, it may interfere with cellular processes by interacting with nucleic acids or proteins, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Pyridine 1-Oxide Moieties

- 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide (): Key Differences: Replaces the oxadiazole-thiopyran system with a sulfamoylphenyl group. Properties: Molecular weight = 293.30; higher polarity due to the sulfonamide group.

3-(1-(Cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide ():

2.2. Compounds with 1,2,4-Oxadiazole Rings

- 8-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (): Key Differences: Integrates a triazolopyridinone system instead of pyridine 1-oxide. Properties: Molecular weight = 293.29; the triazole ring may enhance metabolic stability but reduce solubility compared to Compound A .

2.3. Sulfur-Containing Heterocycles

- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (): Key Differences: Features a tetrahydroimidazopyridine core with ester groups. Properties: Melting point = 215–217°C; the absence of sulfur in the central ring may reduce lipophilicity compared to Compound A's thiopyran group .

Biological Activity

The compound 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological implications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 482.55 g/mol. The structure features a pyridine ring, a thiopyran moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiopyran and oxadiazole rings have shown promising antibacterial properties against various pathogens.

- Antitumor Activity : Some derivatives have been identified as potent inhibitors of tumor growth by targeting specific cellular pathways.

- Insecticidal Properties : Certain analogs have demonstrated efficacy in controlling agricultural pests.

The biological activity of 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or tumor cells.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to therapeutic effects.

- DNA Interaction : Some compounds in this class can intercalate with DNA, disrupting replication and transcription processes.

Antimicrobial Studies

A study evaluating the antimicrobial properties of related compounds found that those with a tetrahydrothiopyran structure exhibited significant activity against Haemophilus influenzae and Moraxella catarrhalis . This suggests that the target compound may also possess similar antimicrobial efficacy.

Antitumor Activity

Research published in the Journal of Medicinal Chemistry highlighted the potential of oxadiazole derivatives as selective inhibitors for cancer treatment. These compounds demonstrated significant antitumor activity when tested in vitro against various cancer cell lines .

Insecticidal Efficacy

A patent application described the use of dihydroisoxazole compounds for controlling agricultural pests. The structural similarities suggest that 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide could be effective in pest management strategies .

Data Summary

Q & A

Q. What are the recommended methods for synthesizing 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide and ensuring structural fidelity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and carbamoylation. Key steps include:

- Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux in ethanol .

- Carbamoylation : Reacting the oxadiazole-methyl intermediate with activated pyridine derivatives (e.g., pyridine 1-oxide carbamoyl chloride) in anhydrous DMF .

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates and improve reaction efficiency .

Structural Confirmation : Post-synthesis, validate via -NMR (amide proton at δ 8.2–8.5 ppm), -NMR (oxadiazole C=O at ~165 ppm), and IR (C=O stretch at 1680–1720 cm) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- -NMR: Identify protons on the tetrahydrothiopyran ring (δ 1.5–2.5 ppm) and pyridine 1-oxide (δ 8.0–8.7 ppm) .

- -NMR: Confirm oxadiazole (C=O at ~165 ppm) and carbamoyl (C=O at ~170 ppm) groups .

- IR Spectroscopy : Detect characteristic stretches for oxadiazole (C=N at 1580 cm) and carbamoyl (N-H bend at 1540 cm) .

- HPLC/MS : Ensure >95% purity and validate molecular weight (e.g., [M+H] via ESI-MS) .

Q. What preliminary biological assays are suitable for evaluating the compound's activity?

- Methodological Answer : Initial screening should focus on target-agnostic assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values .

- Enzyme Inhibition : Test against kinases or proteases using fluorometric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the compound's synthetic yield and purity?

- Methodological Answer : Key optimization parameters include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) for oxadiazole cyclization (yield improvement from 60% to 85%) .

- Temperature Control : Maintain 80–90°C during carbamoylation to minimize side-product formation .

- Solvent Effects : Replace DMF with DMA (dimethylacetamide) to reduce hydrolysis of intermediates .

Example Data :

| Parameter | Baseline Yield | Optimized Yield |

|---|---|---|

| Catalyst (ZnCl) | 60% | 85% |

| Solvent (DMA) | 70% | 92% |

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for the compound's bioactivity?

- Methodological Answer : Address discrepancies through:

- Docking Refinement : Use molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility .

- Experimental Validation :

- Surface Plasmon Resonance (SPR): Measure binding kinetics (K) to confirm target engagement .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrido-pyrimidinones) to identify conserved activity trends .

Q. How do structural modifications at specific positions influence the compound's pharmacological profile?

- Methodological Answer : Systematic SAR studies are critical:

- Oxadiazole Ring : Replace tetrahydrothiopyran with tetrahydrofuran to enhance solubility but reduce kinase inhibition (IC increases from 0.8 µM to 3.2 µM) .

- Pyridine 1-Oxide : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to improve antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

Example Data :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Tetrahydrofuran substitution | Kinase IC ↑ 4× | |

| 4-NO on pyridine | MIC ↓ 75% (Gram+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.